1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethylurea
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Overview
Description
1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethylurea is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatile applications in organic synthesis, particularly in the construction of nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethylurea typically involves the reaction of benzotriazole with appropriate urea derivatives. One common method involves the condensation of benzotriazole with 1,3-dimethylurea under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve continuous flow reactors or batch reactors depending on the scale of production .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethylurea can undergo various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may lead to the formation of oxidized or reduced products .
Scientific Research Applications
1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethylurea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethylurea involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(benzotriazol-1-ylmethyl)thiourea: Similar in structure but contains a thiourea moiety instead of a urea moiety.
1,3-Bis(benzotriazol-1-ylmethyl)-propan-2-ol: Contains a propanol group instead of a dimethylurea group.
Uniqueness
1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dimethylurea is unique due to its specific combination of benzotriazole and dimethylurea moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1,3-bis(benzotriazol-1-ylmethyl)-1,3-dimethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8O/c1-22(11-24-15-9-5-3-7-13(15)18-20-24)17(26)23(2)12-25-16-10-6-4-8-14(16)19-21-25/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRQVIAFZRXPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CN1C2=CC=CC=C2N=N1)C(=O)N(C)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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